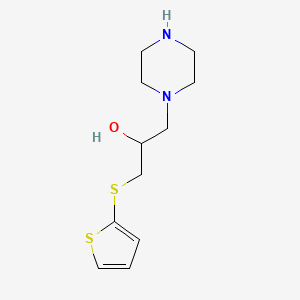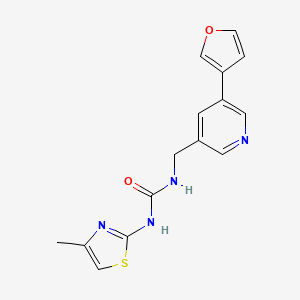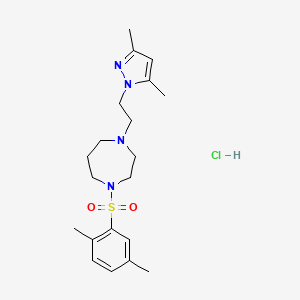-lambda5-phosphanethione CAS No. 146065-32-9](/img/structure/B2389075.png)
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione is a complex organic compound characterized by its bulky tert-butyl groups and phosphinothioyl moiety
Preparation Methods
The synthesis of methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione typically involves multiple steps, starting with the preparation of the core aniline structure. The synthetic route may include:
Alkylation: Introduction of tert-butyl groups to the aromatic ring.
Phosphinothioylation: Incorporation of the phosphinothioyl group using appropriate reagents such as phosphinothioyl chloride.
Methoxylation: Addition of the methoxy group to the trimethylphenyl ring.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups may influence the compound’s binding affinity and specificity, while the phosphinothioyl group can participate in various chemical interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione include:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,4,6-Tri-tert-butylpyrimidine: Used as a sterically hindered base in organic synthesis.
2,4,6-Tri-tert-butyl-N-methylaniline: An aniline derivative with steric hindrance.
The uniqueness of this compound lies in its combination of bulky tert-butyl groups and the phosphinothioyl moiety, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NOPS/c1-18-14-19(2)25(20(3)15-18)31(32,30-13)29-24-22(27(7,8)9)16-21(26(4,5)6)17-23(24)28(10,11)12/h14-17H,1-13H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWFUVITBQVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44NOPS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2388994.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)
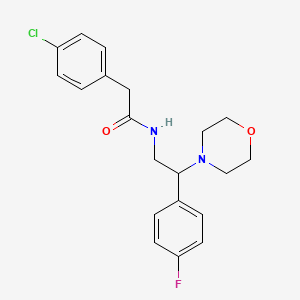
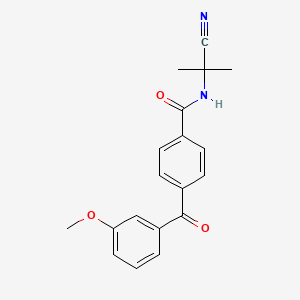
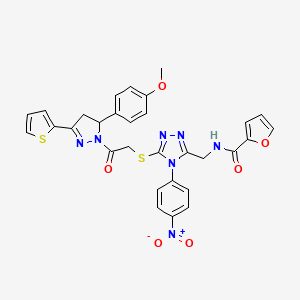
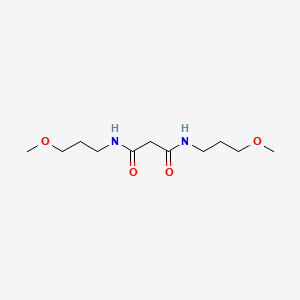
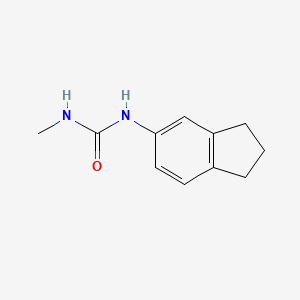
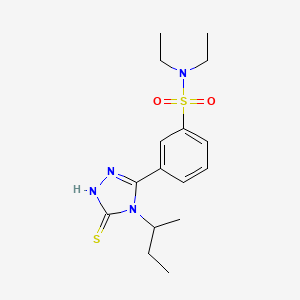
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)

